molecular formula C32H23BrO4 B14619549 Benz(a)anthracene-8,9-diol, 11-bromo-8,9,10,11-tetrahydro-, dibenzoate, (8alpha,9beta,11alpha)- CAS No. 60968-14-1

Benz(a)anthracene-8,9-diol, 11-bromo-8,9,10,11-tetrahydro-, dibenzoate, (8alpha,9beta,11alpha)-

Cat. No.: B14619549
CAS No.: 60968-14-1
M. Wt: 551.4 g/mol
InChI Key: RPPYHVHWFLREQQ-DTXPUJKBSA-N
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Description

Benz(a)anthracene-8,9-diol, 11-bromo-8,9,10,11-tetrahydro-, dibenzoate, (8alpha,9beta,11alpha)-: is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benz(a)anthracene-8,9-diol, 11-bromo-8,9,10,11-tetrahydro-, dibenzoate, (8alpha,9beta,11alpha)- typically involves multi-step organic reactions. The process begins with the preparation of the core benz(a)anthracene structure, followed by the introduction of hydroxyl groups at the 8 and 9 positions. Bromination at the 11 position is achieved using brominating agents such as N-bromosuccinimide (NBS). The final step involves the esterification of the hydroxyl groups with benzoic acid to form the dibenzoate ester .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the bromine atom or the aromatic rings, leading to dehalogenation or hydrogenation.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

  • Used as a precursor in the synthesis of more complex organic molecules.
  • Studied for its reactivity and stability under various chemical conditions.

Biology:

  • Investigated for its potential biological activity, including anti-cancer properties.
  • Used in studies related to DNA intercalation and mutagenesis.

Medicine:

  • Explored for its potential as a therapeutic agent in cancer treatment.
  • Studied for its effects on cellular pathways and mechanisms of action.

Industry:

Mechanism of Action

The mechanism of action of Benz(a)anthracene-8,9-diol, 11-bromo-8,9,10,11-tetrahydro-, dibenzoate, (8alpha,9beta,11alpha)- involves its interaction with cellular components at the molecular level. The compound can intercalate into DNA, disrupting the normal function of the genetic material. This can lead to the inhibition of DNA replication and transcription, ultimately causing cell death. The bromine atom and hydroxyl groups play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

    Benz(a)anthracene: The parent compound without the additional functional groups.

    Dibenzo[a,l]pyrene: Another polycyclic aromatic hydrocarbon with similar structural features.

    Chrysene: A related compound with fewer aromatic rings.

Uniqueness: Benz(a)anthracene-8,9-diol, 11-bromo-8,9,10,11-tetrahydro-, dibenzoate, (8alpha,9beta,11alpha)- is unique due to the presence of both hydroxyl and bromine functional groups, which confer distinct chemical reactivity and biological activity. The dibenzoate ester further enhances its solubility and stability, making it a valuable compound for various applications .

Properties

CAS No.

60968-14-1

Molecular Formula

C32H23BrO4

Molecular Weight

551.4 g/mol

IUPAC Name

[(8S,9S,11S)-8-benzoyloxy-11-bromo-8,9,10,11-tetrahydrobenzo[a]anthracen-9-yl] benzoate

InChI

InChI=1S/C32H23BrO4/c33-28-19-29(36-31(34)21-10-3-1-4-11-21)30(37-32(35)22-12-5-2-6-13-22)27-17-23-16-15-20-9-7-8-14-24(20)25(23)18-26(27)28/h1-18,28-30H,19H2/t28-,29-,30-/m0/s1

InChI Key

RPPYHVHWFLREQQ-DTXPUJKBSA-N

Isomeric SMILES

C1[C@@H]([C@H](C2=C([C@H]1Br)C=C3C(=C2)C=CC4=CC=CC=C43)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6

Canonical SMILES

C1C(C(C2=C(C1Br)C=C3C(=C2)C=CC4=CC=CC=C43)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6

Origin of Product

United States

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